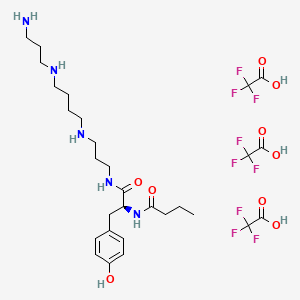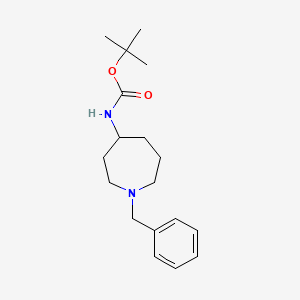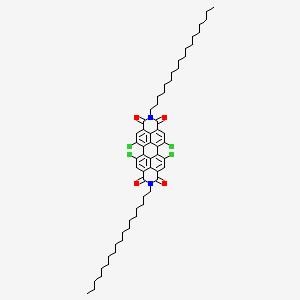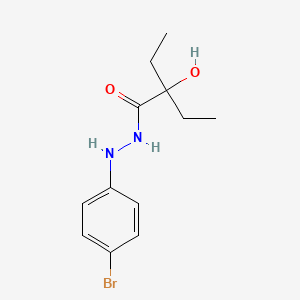
N'-(4-bromophenyl)-2-ethyl-2-hydroxybutanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-bromophenyl)-2-ethyl-2-hydroxybutanehydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromophenyl group attached to a hydrazide moiety, which imparts unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-bromophenyl)-2-ethyl-2-hydroxybutanehydrazide typically involves the reaction of 4-bromobenzoyl chloride with 2-ethyl-2-hydroxybutanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a pure compound .
Industrial Production Methods
On an industrial scale, the production of N’-(4-bromophenyl)-2-ethyl-2-hydroxybutanehydrazide can be optimized by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-bromophenyl)-2-ethyl-2-hydroxybutanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of 4-bromophenylacetic acid or 4-bromobenzaldehyde.
Reduction: Formation of N’-(4-bromophenyl)-2-ethyl-2-hydroxybutanamine.
Substitution: Formation of N’-(4-aminophenyl)-2-ethyl-2-hydroxybutanehydrazide or N’-(4-thiophenyl)-2-ethyl-2-hydroxybutanehydrazide.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit the growth of certain cancer cell lines.
Mecanismo De Acción
The mechanism of action of N’-(4-bromophenyl)-2-ethyl-2-hydroxybutanehydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.
Pathways Involved: It interferes with the biosynthesis of bacterial cell walls and inhibits the proliferation of cancer cells by inducing apoptosis (programmed cell death).
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
- N-(4-bromophenyl)sulfonylbenzoyl-L-valine
- 4-(4-bromophenyl)-thiazol-2-amine
Uniqueness
N’-(4-bromophenyl)-2-ethyl-2-hydroxybutanehydrazide stands out due to its unique combination of a bromophenyl group and a hydrazide moiety, which imparts distinct chemical reactivity and biological activity. Unlike other similar compounds, it exhibits a broader spectrum of antimicrobial activity and has shown promising results in anticancer research .
Propiedades
Número CAS |
3166-49-2 |
|---|---|
Fórmula molecular |
C12H17BrN2O2 |
Peso molecular |
301.18 g/mol |
Nombre IUPAC |
N'-(4-bromophenyl)-2-ethyl-2-hydroxybutanehydrazide |
InChI |
InChI=1S/C12H17BrN2O2/c1-3-12(17,4-2)11(16)15-14-10-7-5-9(13)6-8-10/h5-8,14,17H,3-4H2,1-2H3,(H,15,16) |
Clave InChI |
AKMFGXGYJSSDKL-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C(=O)NNC1=CC=C(C=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-chloroacetyl)oxime]](/img/structure/B13830403.png)
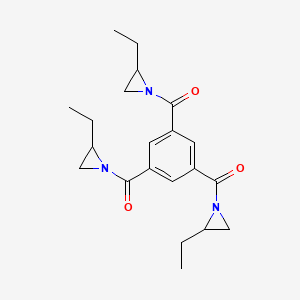
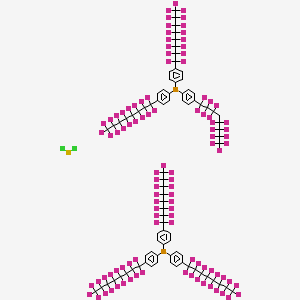
![1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone](/img/structure/B13830420.png)
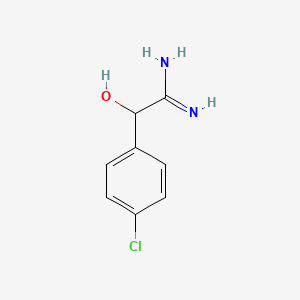

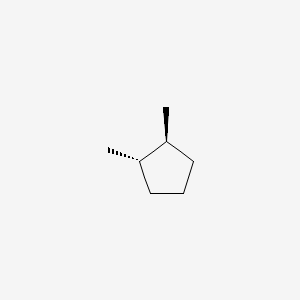
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)

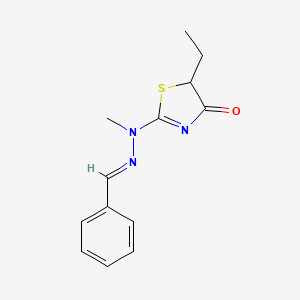
![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)
